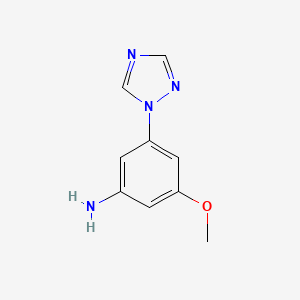

3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline

Description

3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline (CAS: 1220630-56-7) is a substituted aniline derivative featuring a methoxy group at the 3-position and a 1,2,4-triazole ring at the 5-position of the benzene ring. Its molecular formula is C9H10N4O, with an average molecular mass of 190.21 g/mol . This compound is synthesized via coupling reactions involving halogenated pyrimidines or triazoles under microwave-assisted conditions, followed by purification via column chromatography . Its structural confirmation relies on ¹H NMR, ¹³C NMR, and mass spectrometry .

Properties

IUPAC Name |

3-methoxy-5-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-3-7(10)2-8(4-9)13-6-11-5-12-13/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPACUYIQSQIXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245711 | |

| Record name | 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220630-56-7 | |

| Record name | 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220630-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline and similar 1,2,4-triazole derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme. The phenyl moieties have a key interaction in the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of estrogens.

Result of Action

The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen levels. This can have various molecular and cellular effects, particularly in conditions where estrogen plays a significant role, such as certain types of cancer.

Biological Activity

3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group and a triazole ring attached to an aniline structure. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study indicated that triazole derivatives exhibit significant cytotoxicity against human cancer cells, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | 15.0 |

| Similar Triazole Compound | U251 | 12.5 |

| Doxorubicin | A431 | 10.0 |

This table illustrates the comparative potency of triazole derivatives in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial activity of triazole compounds has also been documented. Research indicates that certain aniline-based triazoles possess antibacterial properties against Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cancerous or microbial cells. For example, triazole derivatives have been shown to inhibit enzymes involved in nucleic acid synthesis or cell division, leading to apoptosis in cancer cells .

Study on Lipophilicity and Pharmacokinetics

A study assessed the pharmacokinetic profiles and lipophilicity of various aniline derivatives containing triazole systems. The findings suggested that modifications in the substituents could enhance the lipophilicity and bioavailability of these compounds, thereby improving their therapeutic efficacy .

Synthesis Methods

The synthesis of this compound has been achieved through various methods involving microwave-assisted reactions or traditional heating techniques. These methods allow for efficient formation of the desired compound while maintaining high yields .

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Reaction Time (min) |

|---|---|---|

| Microwave-Assisted Synthesis | 85 | 15 |

| Traditional Heating | 75 | 60 |

This table compares the efficiency of different synthetic methods for producing this compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline and its analogues:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -F) increase molecular polarity and may enhance binding to biological targets .

- Methoxy groups (-OCH₃) improve solubility in organic solvents, critical for pharmaceutical synthesis .

- Triazole position (2, 4, or 5 on the benzene ring) significantly impacts steric and electronic interactions, influencing pharmacological activity .

Q & A

Q. What are the established synthesis routes for 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline, and what are their critical parameters?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the aniline core and (2) introduction of the triazole moiety.

- Classical Route : React 3-methoxy-5-nitroaniline with sodium azide and a catalyst (e.g., ZnCl₂) under reflux in DMF to form the triazole ring via Huisgen cycloaddition. Subsequent reduction of the nitro group to an amine using Pd/C and hydrogen yields the target compound .

- Microwave-Assisted Synthesis : A faster alternative involves microwave irradiation of 3-methoxy-5-iodoaniline with 1H-1,2,4-triazole, CuI, and a ligand (e.g., 1,10-phenanthroline) in DMSO at 120°C for 30 minutes. This method achieves ~85% yield with reduced side products .

Q. Key Parameters :

| Parameter | Classical Route | Microwave Route |

|---|---|---|

| Temperature | 80–100°C | 120°C |

| Time | 12–24 hours | 30 minutes |

| Catalyst | ZnCl₂ | CuI/phenanthroline |

| Yield | 60–70% | 80–85% |

Q. How is the compound characterized, and what analytical techniques are essential for confirming its purity and structure?

Methodological Answer:

Q. Purity Assessment :

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amine group.

- Degradation Pathways :

- Hydrolysis of the triazole ring occurs in acidic conditions (pH < 3).

- Photooxidation of the methoxy group is observed under UV light .

- Stability Testing : Monitor via TLC (silica gel, ethyl acetate/hexane = 1:1) weekly for decomposition spots.

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Methodological Answer: Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility.

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: The triazole moiety acts as a hydrogen-bond acceptor, targeting enzymes like 5α-reductase (IC₅₀ = 152 nM) .

- Structure-Activity Relationship (SAR) Modifications :

- Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance binding affinity (ΔIC₅₀ = –30 nM) .

- Replace methoxy with ethoxy to improve lipophilicity (logP increased from 1.2 to 1.8) .

- Docking Studies : AutoDock Vina simulations show the triazole ring forms π-π interactions with Phe-129 of 5α-reductase .

Q. How are computational methods applied to predict reactivity and regioselectivity in derivatives?

Methodological Answer:

- Density Functional Theory (DFT) :

- Machine Learning (ML) : Train models on PubChem datasets to forecast reaction yields for novel derivatives .

Q. What protocols address impurities in scaled-up synthesis, and how are they characterized?

Methodological Answer:

Q. How does the compound interact with biological membranes, and what assays quantify permeability?

Methodological Answer:

- PAMPA Assay : Passive permeability (Pe) of 2.1 × 10⁻⁶ cm/s indicates moderate blood-brain barrier penetration .

- MD Simulations : All-atom simulations (CHARMM36 force field) show the methoxy group aligns with lipid headgroups, enhancing membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.